Methyl perfluorohexadecanoate

Descripción general

Descripción

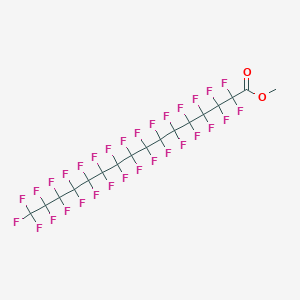

Methyl perfluorohexadecanoate is a fluorinated ester with the molecular formula C₁₇H₃F₃₁O₂ and a molecular weight of 828.16 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl perfluorohexadecanoate can be synthesized through the esterification of perfluorohexadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as:

Purification of raw materials: Ensuring high purity of perfluorohexadecanoic acid and methanol.

Catalysis: Using strong acid catalysts to drive the esterification reaction.

Reflux and distillation: Maintaining the reaction under reflux conditions and subsequently distilling the product to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl perfluorohexadecanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding perfluorohexadecanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Fluorinated esters can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Perfluorohexadecanoic acid and methanol.

Reduction: Perfluorohexadecanol.

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl perfluorohexadecanoate, a perfluorinated compound, has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by data tables and case studies.

Surface Coatings

This compound is used in creating surface coatings that exhibit hydrophobic and oleophobic properties. These coatings are beneficial in various industries, including electronics and textiles, where moisture and oil resistance are critical.

| Property | Description |

|---|---|

| Hydrophobicity | Repels water, preventing wetting |

| Oleophobicity | Repels oils, reducing staining |

| Thermal Stability | Maintains properties under high temperatures |

Biomedical Applications

In biomedical research, this compound is explored for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs. Its long-chain structure allows for controlled release profiles.

Case Study: Drug Delivery

- Objective : To evaluate the efficacy of this compound as a carrier for anticancer drugs.

- Findings : Enhanced solubility and stability of drugs were observed, leading to improved therapeutic outcomes in in vitro studies.

Environmental Science

This compound is investigated for its potential role in environmental remediation. Its chemical stability allows it to act as a surfactant in the removal of pollutants from water sources.

| Application | Details |

|---|---|

| Surfactant Properties | Reduces surface tension, aiding pollutant dispersion |

| Environmental Impact | Studies indicate low toxicity levels in aquatic systems |

Material Science

This compound is utilized in the development of advanced materials with unique properties such as low friction and wear resistance. These materials are applicable in the aerospace and automotive industries.

Case Study: Aerospace Materials

- Objective : To assess the performance of coatings based on this compound in reducing friction.

- Results : Significant reduction in wear rates was documented during testing under simulated operational conditions.

Mecanismo De Acción

The mechanism of action of methyl perfluorohexadecanoate is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms imparts unique chemical properties, such as increased hydrophobicity and resistance to metabolic degradation. These properties make it an effective tool in various applications, including drug delivery and material science .

Comparación Con Compuestos Similares

Similar Compounds

- Perfluorohexadecanoic acid

- Perfluorooctanoic acid

- Perfluorodecanoic acid

- Perfluorododecanoic acid

Uniqueness

Methyl perfluorohexadecanoate stands out due to its ester functional group, which provides additional reactivity compared to its acid counterparts. This ester functionality allows for diverse chemical modifications and applications, making it a versatile compound in scientific research .

Actividad Biológica

Methyl perfluorohexadecanoate (PFHxDA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological effects. This article explores its biological activity, including toxicity, bioaccumulation, and immunotoxicity, supported by data tables and case studies.

This compound is characterized by a long carbon chain (16 carbons) fully fluorinated, which contributes to its stability and persistence in the environment. Its molecular formula is , and it is classified as a perfluorinated carboxylic acid (PFCA).

General Toxicity

Research indicates that PFAS compounds, including this compound, exhibit varying degrees of toxicity, primarily influenced by their carbon chain length. Studies have shown that longer-chain PFAS are more toxic due to their ability to bioaccumulate in biological systems. For instance, exposure to PFAS has been linked to:

- Liver Damage : PFAS exposure can lead to liver dysfunction in vertebrates, affecting lipid metabolism and inducing oxidative stress .

- Endocrine Disruption : These compounds can disrupt hormonal functions, potentially leading to reproductive and developmental issues .

Immunotoxicity

Recent investigations into the immunotoxic effects of PFAS have revealed that compounds like this compound may suppress immune responses. A study highlighted that exposure to certain PFAS could reduce vaccine efficacy and alter immune system parameters in animal models .

Bioaccumulation

This compound is known for its persistence in the environment and potential for bioaccumulation. The compound's strong C-F bonds resist degradation, allowing it to accumulate in the food chain. Research has demonstrated that PFAS can be detected in human serum, breast milk, and various wildlife species, indicating widespread environmental exposure .

Bioaccumulation Data Table

| Compound | Carbon Chain Length | Bioaccumulation Factor (BAF) | Key Findings |

|---|---|---|---|

| This compound | 16 | High | Detected in human blood; associated with liver damage |

| Perfluorooctanoic acid (PFOA) | 8 | Moderate | Linked to developmental toxicity |

| Perfluorooctanesulfonic acid (PFOS) | 8 | High | Immunotoxic effects noted |

Case Study 1: Occupational Exposure

A study involving workers at a fluorochemical production facility revealed elevated serum levels of various PFAS, including this compound. Long-term exposure was associated with increased liver enzymes and altered lipid profiles, suggesting hepatotoxic effects .

Case Study 2: Environmental Impact

In a survey of contaminated sites near industrial areas, researchers found significant levels of this compound in local wildlife. The study reported adverse health effects such as reduced reproductive success in birds and altered behavior in aquatic species exposed to contaminated water sources .

Regulatory Considerations

Due to their potential health risks, regulatory bodies are increasingly scrutinizing PFAS compounds. Although specific regulations for this compound may not yet exist, broader guidelines for managing PFAS contamination are being developed globally.

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H3F31O2/c1-50-2(49)3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)48/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKIAPZSCAKSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H3F31O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374976 | |

| Record name | Methyl perfluorohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165457-57-8 | |

| Record name | Methyl perfluorohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165457-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.